molecular formula C17H19N B2362125 N-benzyl-1-phenylbut-3-en-1-amine CAS No. 88381-98-0

N-benzyl-1-phenylbut-3-en-1-amine

Cat. No.: B2362125
CAS No.: 88381-98-0
M. Wt: 237.346
InChI Key: LRPZBHSJWXDRER-UHFFFAOYSA-N
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Description

“N-benzyl-1-phenylbut-3-en-1-amine” is a chemical compound with the CAS Number: 88381-98-0. It has a molecular weight of 237.34 . The IUPAC name for this compound is N-benzyl-1-phenyl-3-buten-1-amine .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C17H19N . The InChI code for this compound is 1S/C17H19N/c1-2-9-17(16-12-7-4-8-13-16)18-14-15-10-5-3-6-11-15/h2-8,10-13,17-18H,1,9,14H2 .


Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 237.34 .

Scientific Research Applications

Palladium(II) Complexation in Chemistry

N-benzyl-1-phenylbut-3-en-1-amine is a component in the synthesis of specific palladium(II) complexes. These complexes are formed by treating acetylacetone with anilines or benzoylacetone with various primary amines. They behave as bidentate ligands for PdII and form stable yellow complexes. These complexes have been studied for their crystal structure and bonding properties, contributing to the understanding of metal-ligand interactions in coordination chemistry (Iida, Yuasa, Kibayashi, & Iitaka, 1981).

Synthesis of N-Protected Allylic Amines

The compound has been utilized in the synthesis of N-protected allylic amines from allyl ethers. This process involves the use of chlorosulfonyl isocyanate (CSI) and demonstrates the versatile nature of this compound in organic synthesis (Kim, Lee, Han, Park, Zee, & Jung, 2001).

Influence in Thiourea-Catalyzed Glycosylations

An impurity formed during the benzylation reactions in DMF, which involves this compound, has been identified as a catalyst poison in thiourea-catalyzed glycosylations. This highlights the compound's unexpected role in influencing the outcomes of certain chemical reactions (Colgan, Müller‐Bunz, & McGarrigle, 2016).

Application in Catalysis

In the field of catalysis, derivatives of this compound have been used for the asymmetric transfer hydrogenation of ketones. This showcases the potential of this compound in facilitating stereoselective reactions, which are crucial in pharmaceutical synthesis (Sato, Kayaki, & Ikariya, 2016).

Role in Amino Group Spacing in Materials Science

The compound has also been studied for its role in the spacing and isolation of amine groups in 3-aminopropyl-grafted silica materials. Such studies are significant in materials science, where understanding the interaction and spacing of functional groups on surfaces can lead to the development of new materials with specific properties (Hicks, Dabestani, Buchanan, & Jones, 2006).

Safety and Hazards

The safety data sheet (SDS) for “N-benzyl-1-phenylbut-3-en-1-amine” can be found on the product link provided by the manufacturer . It’s important to handle this compound with care, using appropriate personal protective equipment, and to avoid contact with skin and eyes.

Properties

IUPAC Name

N-benzyl-1-phenylbut-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N/c1-2-9-17(16-12-7-4-8-13-16)18-14-15-10-5-3-6-11-15/h2-8,10-13,17-18H,1,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPZBHSJWXDRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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